molecular formula C24H23FN2O3S B2663463 2-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954679-58-4

2-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2663463
CAS RN: 954679-58-4
M. Wt: 438.52
InChI Key: FAAUKEYPLINHQK-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

Structural Aspects and Properties of Isoquinoline Derivatives

Isoquinoline derivatives have been studied for their structural properties, including their ability to form gels and crystalline structures when treated with different acids. These compounds have shown potential in host-guest chemistry, demonstrating enhanced fluorescence emission in certain configurations, which could be leveraged in material science and sensor technology (A. Karmakar, R. Sarma, J. Baruah, 2007).

Anticancer and Antimicrobial Activity of Sulfonamide Derivatives

Sulfonamide derivatives, related to the chemical structure of interest, have been evaluated for their anticancer and antimicrobial activities. These studies highlight the potential of such compounds in medicinal chemistry, particularly in designing drugs targeting specific cancer cell lines and bacterial strains (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).

Fluorination Techniques and Applications

The study of fluorination techniques, including the use of microwave irradiation, has been reported to enhance the efficiency and yield of fluorinated organic compounds. These methods are critical in developing pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit improved biological activity and stability (M. Kidwai, P. Sapra, K. Bhushan, 1999).

Synthesis and Biological Evaluation of Isoquinoline Derivatives

Isoquinoline derivatives have been synthesized and assessed for their biological activities, including their therapeutic efficacy in models of Japanese encephalitis. This highlights the potential of such compounds in developing treatments for viral diseases, underscoring the importance of isoquinoline derivatives in drug discovery (Joydeep Ghosh, V. Swarup, A. Saxena, Sulagna Das, A. Hazra, P. Paira, Sukdeb Banerjee, N. B. Mondal, A. Basu, 2008).

Novel Synthesis Approaches and Antimicrobial Activity

Innovative synthetic methods have been developed for isoquinoline derivatives, demonstrating significant antimicrobial activities. These findings are crucial for the pharmaceutical industry, offering new pathways for the development of antibacterial agents (S. Mehta, Sanjiv Kumar, R. Marwaha, B. Narasimhan, K. Ramasamy, S. Lim, S. A. Shah, V. Mani, 2019).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O3S/c1-17-2-10-23(11-3-17)31(29,30)27-13-12-19-6-9-22(15-20(19)16-27)26-24(28)14-18-4-7-21(25)8-5-18/h2-11,15H,12-14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAUKEYPLINHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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